molecular formula C2H2OS2 B13832199 5-Oxo-1,2-dithia-3-cyclopentene CAS No. 288-70-0

5-Oxo-1,2-dithia-3-cyclopentene

Cat. No.: B13832199
CAS No.: 288-70-0
M. Wt: 106.17 g/mol
InChI Key: JBPWRHDFVVEDTJ-UHFFFAOYSA-N
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Description

5-Oxo-1,2-dithia-3-cyclopentene is an organosulfur compound with the molecular formula C₂H₂OS₂ and a molecular weight of 106.167 g/mol . This compound features a unique structure with a five-membered ring containing two sulfur atoms and one oxygen atom, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1,2-dithia-3-cyclopentene typically involves the reaction of cyclopentadiene derivatives with sulfur-containing reagents. One common method is the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), which gives rise to cyclopentadienes . These intermediates can then be further reacted with sulfur reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1,2-dithia-3-cyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing derivatives.

    Substitution: Substituted cyclopentene derivatives.

Scientific Research Applications

5-Oxo-1,2-dithia-3-cyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1,2-dithia-3-cyclopentene involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, forming stable complexes with transition metals and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1,2-dithia-3-cyclopentene is unique due to its five-membered ring structure containing both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

288-70-0

Molecular Formula

C2H2OS2

Molecular Weight

106.17 g/mol

IUPAC Name

oxadithiole

InChI

InChI=1S/C2H2OS2/c1-2-4-5-3-1/h1-2H

InChI Key

JBPWRHDFVVEDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSSO1

Origin of Product

United States

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